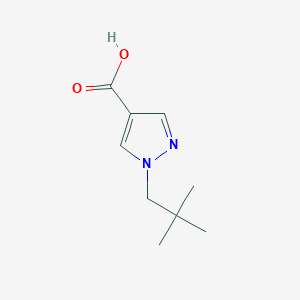

1-Neopentyl-1H-pyrazole-4-carboxylic acid

Description

1-Neopentyl-1H-pyrazole-4-carboxylic acid (CAS: 1403565-18-3) is a pyrazole derivative characterized by a neopentyl (2,2-dimethylpropyl) substituent at the 1-position of the pyrazole ring. Key properties include:

- Molecular Weight: 182.22 g/mol .

- Purity: ≥98% (as reported by CymitQuimica before discontinuation) .

- Safety Profile: Classified under hazard codes H300 (fatal if swallowed) and H373 (may cause organ damage with prolonged exposure), necessitating stringent storage (cool, dry conditions) and handling protocols (use of PPE) .

Its sterically bulky neopentyl group may influence solubility, reactivity, and biological interactions compared to simpler analogs.

Structure

2D Structure

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)6-11-5-7(4-10-11)8(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCWOVWNEUXQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-Neopentyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent research findings.

Structural Characteristics

This compound features a five-membered pyrazole ring with a neopentyl substituent at the first position and a carboxylic acid group at the fourth position. This configuration influences both its chemical reactivity and biological properties. The presence of the carboxylic acid group allows for typical acid-base reactions and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory pathways. The compound interacts with enzymes involved in prostaglandin synthesis, suggesting its potential therapeutic roles in conditions related to inflammation and pain management.

Key Findings

- Anti-inflammatory Activity : Studies have shown that compounds within the pyrazole class, including this compound, can inhibit inflammatory mediators such as TNF-α and IL-6. For instance, a related pyrazole derivative demonstrated up to 85% inhibition of TNF-α at specific concentrations .

- Analgesic Properties : The compound has been evaluated for its analgesic effects, indicating potential applications in pain relief therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions involving pyrazole derivatives. The following methods are commonly employed:

- Condensation Reactions : Utilizing hydrazine derivatives with suitable carbonyl compounds.

- Esterification : Reacting the carboxylic acid with alcohols to form esters, which can then be hydrolyzed to yield the target compound.

Comparative Analysis with Related Compounds

The unique neopentyl substituent in this compound distinguishes it from other pyrazole derivatives. Below is a comparison table highlighting structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Phenyl-1H-pyrazole-4-carboxylic acid | Contains a phenyl group | More widely studied for pharmaceutical applications |

| 1-Tert-butyl-1H-pyrazole-4-carboxylic acid | Features a tert-butyl group | Known for different solubility properties |

| 1-Cyclopropylmethyl-1H-pyrazole-4-carboxylic acid | Contains a cyclopropyl group | Exhibits distinct biological activities |

Study on Anti-inflammatory Properties

A study conducted by Selvam et al. synthesized various pyrazole derivatives and evaluated their anti-inflammatory activities. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers, reinforcing the potential of this compound as an anti-inflammatory agent .

Analgesic Activity Evaluation

In another investigation, the analgesic properties of pyrazole derivatives were assessed using animal models. The results suggested that compounds similar to this compound could effectively reduce pain responses, indicating their therapeutic potential in pain management .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 1-neopentyl-1H-pyrazole-4-carboxylic acid exhibits potential anti-inflammatory effects. It interacts with enzymes involved in inflammatory pathways, particularly those related to prostaglandin synthesis. This suggests its potential therapeutic roles in managing inflammatory conditions and pain relief.

Pharmacological Studies

Compounds in the pyrazole class are often evaluated for various pharmacological properties, including analgesic and antipyretic effects. The unique structure of this compound may enhance its efficacy compared to other similar compounds.

Fungicidal Activity

This compound has been studied for its antifungal properties. It serves as a precursor for synthesizing various fungicides, which are essential in agricultural practices to control phytopathogenic fungi. The compound's derivatives have shown promising results against several fungal strains, making it a valuable candidate for developing new fungicides .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the acidification of sodium enolates derived from alkyl difluoroacetoacetates. This synthetic versatility allows for the exploration of numerous derivatives with enhanced biological activities .

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal activity of various derivatives of pyrazole compounds against seven phytopathogenic fungi. Among these, certain derivatives of this compound displayed moderate to excellent activity, surpassing traditional fungicides like boscalid in effectiveness against specific strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research employing quantitative structure–activity relationship (QSAR) models demonstrated that modifications to the neopentyl group could significantly alter the biological activity of pyrazole derivatives. This underscores the importance of structural variations in optimizing pharmacological properties .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

Key Research Findings

Solubility and Reactivity :

- The neopentyl group in this compound reduces solubility in polar solvents compared to methyl or cyclopropylmethyl analogs, limiting its use in aqueous reaction systems .

- Difluoromethyl and phenyl derivatives exhibit enhanced electronic effects, making them suitable for catalysis or as ligands in metal-organic frameworks .

- Biological Activity: Methyl and cyclobutylmethyl derivatives are frequently employed in medicinal chemistry due to their balance of solubility and metabolic stability. For example, 1-Methyl-1H-pyrazole-4-carboxylic acid is a precursor in kinase inhibitor synthesis .

Safety and Handling :

- Neopentyl and cyclobutylmethyl derivatives require stringent safety protocols (e.g., H300/H373 hazards), whereas methyl and cyclopropylmethyl analogs generally pose lower acute toxicity risks .

Preparation Methods

Cyclization of Diketone Compounds with Aminoguanidine or Hydrazine Derivatives

A common and well-documented approach to synthesize pyrazole carboxylic acids involves the cyclization of diketone compounds with aminoguanidine salts or hydrazine derivatives under controlled conditions:

Reaction Scheme:

The diketone compound (often a 1,3-dicarbonyl derivative) is reacted with aminoguanidine salts (e.g., hydrochloride, hydrobromide, nitrate) or hydrazine derivatives in an inert solvent such as water, methanol, ethanol, tetrahydrofuran (THF), or 1,4-dioxane. The reaction is typically carried out at room temperature or under heating to facilitate cyclization forming the pyrazole ring system.Solvents and Conditions:

Inert solvents like methanol, ethanol, THF, DMF, or acetic acid are used depending on the specific substrates and desired reaction rates. The reaction can be performed under reflux or at ambient temperature with stirring.Catalysts and Additives:

Acid-addition salts of aminoguanidine enhance reactivity and selectivity. The reaction may also involve acid or base catalysts to optimize yields.Examples:

The preparation of pyrazole derivatives of formula Ic and Ie (as per patent US5453514A) involves such cyclization methods, yielding intermediates that can be further functionalized to the target pyrazole carboxylic acids.

Catalytic Reduction of Nitro-Substituted Precursors

Reduction Step:

Nitro-substituted pyrazole derivatives can be reduced to amino-substituted compounds using catalytic hydrogenation. Catalysts such as 10% palladium on carbon or platinum oxide are employed under normal or elevated pressure in solvents like methanol, ethanol, or ethyl acetate.Purpose:

This step is often used to convert nitro groups to amino groups, which can then be cyclized or further modified to yield the pyrazole carboxylic acid.Conditions:

The reduction is conducted under mild conditions to preserve the pyrazole ring and avoid side reactions.Relevance:

This method is part of multi-step syntheses where initial nitro compounds are intermediates en route to 1-Neopentyl-1H-pyrazole-4-carboxylic acid or related derivatives.

Substitution/Hydrolysis and Condensation/Cyclization Using Alpha, Beta-Unsaturated Esters and Hydrazine

Though specifically reported for difluoromethyl- and methyl-substituted pyrazole carboxylic acids, this method provides a framework potentially adaptable to neopentyl-substituted analogs:

Step 1: Substitution/Hydrolysis

Alpha, beta-unsaturated esters are reacted with 2,2-difluoroacetyl halides in the presence of acid-binding agents in organic solvents at low temperature. Subsequent alkaline hydrolysis yields alpha-difluoroacetyl intermediate carboxylic acids.Step 2: Condensation/Cyclization

The intermediate is reacted with methylhydrazine aqueous solution, often catalyzed by sodium or potassium iodide, under low temperature. The mixture is then subjected to reduced pressure and temperature elevation to promote cyclization, followed by acidification to precipitate the crude pyrazole carboxylic acid.Purification:

Recrystallization from aqueous alcohol solvents (methanol, ethanol, or isopropanol mixtures) yields high-purity products with yields around 75-76% and purity above 99.5% by HPLC.Adaptability:

While this method is described for difluoromethyl and methyl derivatives, the approach highlights the utility of stepwise substitution, hydrolysis, and cyclization with hydrazine derivatives, which can be adapted for neopentyl-substituted pyrazole carboxylic acids.

General Synthetic Procedure for Pyrazole-4-carboxylic Acid Derivatives

Hydrazine and Hydrazine Salt Reactions:

Phenyl hydrazine hydrochlorides or other substituted hydrazines are reacted with ethoxymethylenemalononitrile or similar electrophiles in ethanol under reflux. The resulting intermediates are isolated by filtration and recrystallization.Coupling Reactions:

Carboxamide derivatives are synthesized by coupling pyrazole carboxylic acid intermediates with amines using coupling agents like EDCI and HOBt in DMF at room temperature.Workup:

Extraction, washing with thiosulfate and sodium chloride solutions, drying, and concentration steps yield purified pyrazole derivatives.Characterization:

Products are characterized by melting point, NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Method Number | Key Steps | Reagents/Catalysts | Solvents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization of diketones with aminoguanidine or hydrazine salts | Aminoguanidine salts, hydrazine | Water, methanol, ethanol, THF | Room temp or reflux | High yield; conditions vary | Widely used for pyrazole ring formation |

| 2 | Catalytic reduction of nitro compounds | Pd/C, PtO2 catalysts | Methanol, ethanol, ethyl acetate | Normal or elevated pressure | High yield; preserves pyrazole ring | Converts nitro to amino groups |

| 3 | Substitution/hydrolysis + condensation/cyclization | 2,2-Difluoroacetyl halide, methylhydrazine, KI or NaI catalyst | Organic solvents, aqueous alcohol | Low temp addition, reflux, reduced pressure | ~75% yield, >99.5% purity by HPLC | Efficient for difluoromethyl derivatives; adaptable |

| 4 | Hydrazine reaction with electrophiles + coupling | Phenyl hydrazine hydrochloride, EDCI, HOBt | Ethanol, DMF | Reflux, room temp | Moderate to good yields | Used for substituted pyrazole carboxamides |

Research Findings and Notes

The cyclization of diketones with aminoguanidine salts remains a cornerstone in pyrazole carboxylic acid synthesis, providing a straightforward route to the heterocyclic core with good control over substitution patterns.

Catalytic hydrogenation is a reliable method to reduce nitro groups in intermediates, facilitating further functionalization without compromising the pyrazole ring integrity.

The substitution/hydrolysis followed by condensation/cyclization method, although described for difluoromethyl and methyl derivatives, offers a high-yielding, scalable, and purifiable process that may be adapted to neopentyl-substituted pyrazoles by selecting appropriate alkyl halides and hydrazine derivatives.

The choice of solvents and catalysts significantly impacts reaction efficiency and purity. Alcohol-water mixtures for recrystallization optimize product isolation and purity.

Analytical characterization (NMR, MS, melting point, HPLC) is essential to confirm the identity and purity of the synthesized pyrazole carboxylic acids and to monitor isomer ratios and impurities.

Q & A

Q. How can contradictory data in reaction yield optimization be systematically addressed?

-

Methodology : Apply replicated analysis (as in Mendelian randomization studies) to validate outliers . For example, if yields vary under identical conditions, use design of experiments (DoE) to isolate variables (e.g., moisture sensitivity of reagents, oxygen levels). Employ ICReDD’s feedback loop: input failed experimental data into computational models to refine predictions for subsequent trials .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25 -

Case Study : A 2024 study reported inconsistent yields (40–75%) in neopentyl group introduction. DoE revealed trace water in solvents as the critical variable, resolved by molecular sieves.

Q. What strategies mitigate steric hindrance during functionalization of the pyrazole ring?

- Methodology : Use bulky directing groups (e.g., 2,2,6,6-tetramethylpiperidine) to preorganize the substrate. Simulate steric maps using molecular docking software (e.g., AutoDock) to identify accessible reaction sites. Experimentally, employ flow chemistry to enhance mixing and reduce aggregation .

Q. How can researchers validate the biological activity of derivatives without commercial assays?

- Methodology : Collaborate via platforms like ResearchGate to access shared datasets or replicate protocols from peer-reviewed studies . For novel targets, use in-silico docking (e.g., Schrödinger Suite) to prioritize derivatives for in-house enzymatic assays (e.g., fluorescence-based inhibition screens).

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Data Analysis & Publication

Q. What tools streamline the writing of structure-activity relationship (SAR) studies for this compound?

- Methodology : Use Academic Freeze Bank to organize spectral data, reaction conditions, and bioactivity tables. Integrate with cheminformatics tools (e.g., RDKit) to generate SAR heatmaps and 3D molecular interaction diagrams .

【论文必备工具】让导师对你刮目相看的SCI论文写作神器04:53

Q. How to address peer review critiques about insufficient mechanistic evidence?

- Methodology : Supplement kinetic studies (e.g., Eyring plots for activation parameters) with computational mechanistic studies (e.g., intrinsic reaction coordinate analysis via Gaussian). Use ICReDD’s hybrid approach to correlate computed transition states with experimental kinetic isotope effects (KIEs) .

Collaboration & Resource Optimization

Q. What interdisciplinary approaches accelerate the discovery of novel applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.